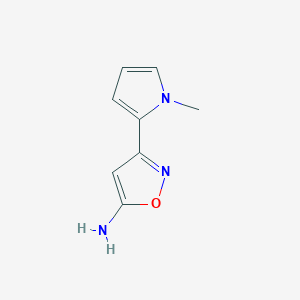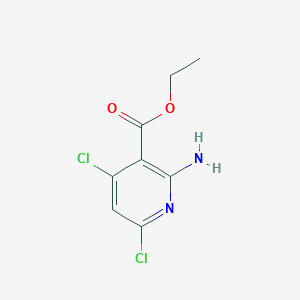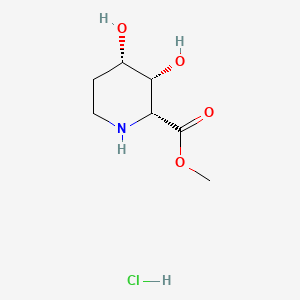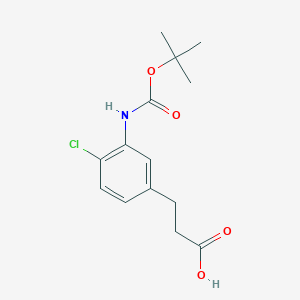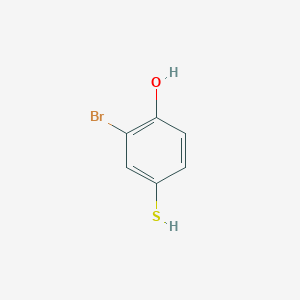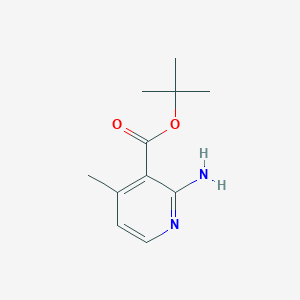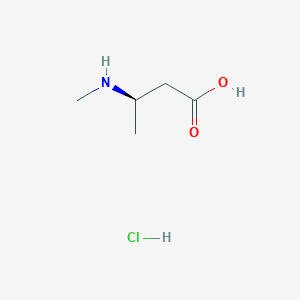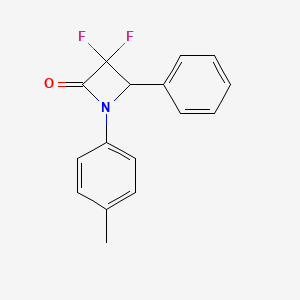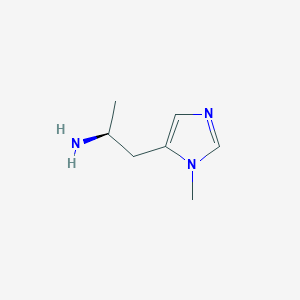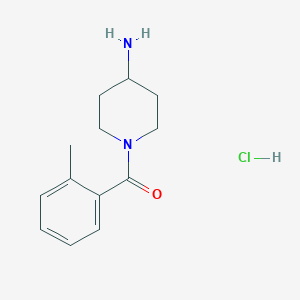
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride is a chemical compound known for its structural similarity to gamma-aminobutyric acid (GABA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride typically involves the reaction of 3-(Aminomethyl)-5-methylhexanoic acid with hydrochloric acid. The process can be optimized by using appropriate solvents and reagents to achieve a higher yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of recoverable reagents and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-methylhexan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of various chemical products and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which is crucial for its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregabalin: A structural analog of 3-(Aminomethyl)-5-methylhexan-1-olhydrochloride, known for its anticonvulsant and analgesic properties.
Gabapentin: Another analog with similar therapeutic effects, used primarily for the treatment of neuropathic pain and epilepsy.
Uniqueness
This compound is unique due to its specific structural features and its ability to interact with GABA receptors. This interaction is more potent compared to other similar compounds, making it a valuable compound for scientific research and therapeutic applications .
Eigenschaften
Molekularformel |
C8H20ClNO |
|---|---|
Molekulargewicht |
181.70 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-methylhexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)5-8(6-9)3-4-10;/h7-8,10H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
UXVBQVQETIUDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCO)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)

